(4-((3-(Trifluoromethyl)-1H-pyrazol-1-yl)methyl)phenyl)boronic acid
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Overview
Description
(4-((3-(Trifluoromethyl)-1H-pyrazol-1-yl)methyl)phenyl)boronic acid: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenyl ring bearing a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with a suitable phenylboronic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (4-((3-(Trifluoromethyl)-1H-pyrazol-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, water.
Major Products Formed:
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Carbon-Carbon Bond Formation: Widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Inhibition: Potential use in the development of enzyme inhibitors due to its boronic acid moiety.
Drug Development: Investigated for its role in the synthesis of biologically active molecules.
Industry:
Material Science: Used in the synthesis of materials with specific electronic properties.
Catalysis: Employed as a catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of (4-((3-(Trifluoromethyl)-1H-pyrazol-1-yl)methyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis . In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity through the formation of boronate esters .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl and boronic acid groups but lacks the pyrazole ring.
3-(Trifluoromethyl)phenylboronic acid: Similar structure but with the trifluoromethyl group in a different position.
Phenylboronic acid: Lacks the trifluoromethyl and pyrazole groups, making it less versatile in certain reactions.
Uniqueness: The presence of the trifluoromethyl group and the pyrazole ring in (4-((3-(Trifluoromethyl)-1H-pyrazol-1-yl)methyl)phenyl)boronic acid imparts unique electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions . This makes it a valuable compound in both academic research and industrial applications.
Properties
Molecular Formula |
C11H10BF3N2O2 |
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Molecular Weight |
270.02 g/mol |
IUPAC Name |
[4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c13-11(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)12(18)19/h1-6,18-19H,7H2 |
InChI Key |
VVSCDYKEAQEWBH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2C=CC(=N2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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